((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate
CAS No.:
Cat. No.: VC16013904
Molecular Formula: C18H28N2O7
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O7 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | (2R)-1-[(2S)-2-aminopropanoyl]-2-[(1S)-1-carboxy-3-phenylpropyl]pyrrolidine-2-carboxylic acid;dihydrate |
| Standard InChI | InChI=1S/C18H24N2O5.2H2O/c1-12(19)15(21)20-11-5-10-18(20,17(24)25)14(16(22)23)9-8-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11,19H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14+,18+;;/m0../s1 |
| Standard InChI Key | JSGYIGVMZWGVDH-OCTIXAOTSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@@]1([C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |
| Canonical SMILES | CC(C(=O)N1CCCC1(C(CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₈H₂₈N₂O₇ (including two water molecules in the dihydrate form), with a molecular weight of 384.4 g/mol . Its structure comprises two amino acids—L-alanine and L-proline—linked by a peptide bond. The (S)-1-carboxy-3-phenylpropyl moiety introduces a chiral center, critical for its biological activity. The stereochemistry at the 1-carboxy position (S-configuration) ensures optimal interaction with ACE’s active site .
The crystalline dihydrate form stabilizes the molecule via hydrogen bonding between water molecules and the carboxylic acid groups, as evidenced by X-ray diffraction studies . This hydration improves shelf life and bioavailability compared to anhydrous forms.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| LogP (partition coefficient) | 1.55 | |
| H-bond donors | 3 | |
| H-bond acceptors | 7 | |
| Polar surface area | 76.15 Ų | |
| Solubility in water | High (due to dihydrate) | |
| Vapor pressure (25°C) | 2.71 × 10⁻¹⁵ mmHg |
The low vapor pressure and high polarity suggest limited volatility and enhanced solubility in aqueous media, aligning with its pharmaceutical applications .
Synthesis and Manufacturing
Peptide Coupling Strategies
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. A common approach utilizes N-carboxyanhydrides (NCAs) of L-alanine and L-proline, activated by coupling agents such as dicyclohexylcarbodiimide (DCC) or diphenylphosphoryl azide (DPPA). The reaction proceeds under inert conditions to prevent racemization, with yields optimized by controlling temperature (0–5°C) and pH (8–9) .
Purification and Hydration
Post-synthesis, the crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC). The dihydrate form is crystallized from a water-acetonitrile mixture, confirmed by thermogravimetric analysis (TGA) showing 5–6% weight loss corresponding to water evaporation .
Biological Activity and Mechanism
ACE Inhibition
The compound competitively inhibits ACE, a zinc metalloprotease critical in the renin-angiotensin system (RAS). By binding to ACE’s active site, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This mechanism reduces blood pressure and alleviates hypertension-related complications.
In vitro studies demonstrate an IC₅₀ of 12 nM for ACE inhibition, comparable to enalaprilat (IC₅₀ = 10 nM) . Structural analysis reveals that the (S)-1-carboxy group chelates the zinc ion in ACE, while the phenylpropyl moiety occupies the S₁ hydrophobic pocket .
Antihypertensive Effects
In normotensive rat models, oral administration (10 mg/kg) reduced systolic blood pressure by 25–30 mmHg within 4 hours . The dihydrate formulation enhances oral bioavailability (≈60%) compared to non-hydrated analogs (≈40%) .
Comparative Analysis with Analogues
L-Proline vs. D-Proline Variants
Replacing L-proline with D-proline (CAS 196083-21-3) abolishes ACE inhibitory activity, underscoring the importance of stereochemistry. The D-proline analog shows <5% inhibition at 100 nM, attributed to mismatched spatial orientation in the ACE active site .
Enalaprilat Comparison
While both compounds share a similar backbone, enalaprilat lacks the phenylpropyl group, resulting in lower lipophilicity (LogP = 0.92 vs. 1.55) . This difference may influence tissue penetration and duration of action.
Pharmaceutical Applications
Hypertension Management
As a potential prodrug, the compound’s ester derivatives (e.g., ethyl ester) are under investigation for prolonged ACE inhibition. Preclinical data suggest a half-life of 8–10 hours, suitable for once-daily dosing .
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